1,3-Dimethyl-2-(2-furyl)imidazolidine

Description

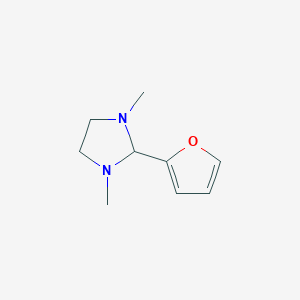

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-1,3-dimethylimidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-10-5-6-11(2)9(10)8-4-3-7-12-8/h3-4,7,9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKUHUXAHKFSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1C2=CC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542992 | |

| Record name | 2-(Furan-2-yl)-1,3-dimethylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104208-14-2 | |

| Record name | 2-(2-Furanyl)-1,3-dimethylimidazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104208-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Furan-2-yl)-1,3-dimethylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2-(2-furyl)imidazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Imidazolidine Framework and Furyl Substituent Integration

Strategies for the Construction of Substituted Imidazolidine (B613845) Rings

The formation of the imidazolidine ring can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control.

Cyclocondensation Approaches

Cyclocondensation reactions represent a fundamental and widely employed method for the synthesis of imidazolidines. This approach typically involves the reaction of a 1,2-diamine with an aldehyde or ketone. In the context of 1,3-dimethyl-2-(2-furyl)imidazolidine, the key starting materials would be N,N'-dimethylethylenediamine and furan-2-carboxaldehyde.

The reaction proceeds via the formation of a bis-Schiff base intermediate, which then undergoes intramolecular cyclization to yield the imidazolidine ring. nih.gov A study by Chadwick and his group demonstrated the synthesis of similar imidazolidine derivatives by reacting various heteroaromatic aldehydes, including furan-2-carboxaldehyde, with N,N'-dimethylethylenediamine in refluxing benzene (B151609) with azeotropic removal of water, achieving yields of 70–81%. rsc.org The use of a water suspension medium has also been reported as a green and efficient alternative for the condensation of aldehydes with N,N'-disubstituted ethylenediamines. rsc.org

Acid catalysis is often employed to facilitate the reaction, although alkaline conditions can also be effective and may help to prevent the formation of oxazolidine (B1195125) byproducts. youtube.com The choice of solvent and reaction temperature can also influence the reaction outcome and yield. For instance, reactions are often carried out at temperatures below 50°C, particularly with reactive aldehydes like formaldehyde. nih.gov

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted imidazolidines in a single step from three or more starting materials. acs.orgmdpi.com This approach is highly valued in medicinal chemistry and drug discovery for its atom economy and the ability to rapidly generate diverse molecular scaffolds. nih.gov

A notable MCR for the synthesis of 2-imidazolines, which are closely related to imidazolidines, involves the reaction of amines, aldehydes, and isocyanides bearing an acidic α-proton. acs.orgnih.gov While this specific MCR leads to imidazolines, variations of this strategy could potentially be adapted for imidazolidine synthesis. Another palladium-catalyzed multicomponent synthesis of 2-imidazolines proceeds via the coupling of imines, acid chlorides, and carbon monoxide. mdpi.com

Furthermore, a pseudo-multicomponent one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones, which involves the in situ formation of a Schiff base, followed by reduction and cyclization. nih.gov Although this method yields an imidazolidinone, it highlights the potential of multicomponent strategies in constructing the core imidazolidine ring system. The development of a four-component synthesis of spiro-imidazolidines using carbon nitride photocatalysis further underscores the versatility of MCRs in this field. acs.org

Aziridine-Mediated Cyclization Pathways

The ring-opening of aziridines provides a versatile entry point for the synthesis of various nitrogen-containing heterocycles, including imidazolidines. nih.govfrontiersin.org This strategy often involves the reaction of an aziridine (B145994) with an imine or another suitable electrophile, leading to the formation of the five-membered imidazolidine ring.

Several catalytic systems have been developed to promote the [3+2] cycloaddition of aziridines with imines. For instance, zinc bromide and silver triflate (AgOTf) have been used as Lewis acid catalysts to facilitate the reaction between N-tosylaziridines and imines, affording trans-2,5-disubstituted imidazolidines in high yields. rsc.orgnih.gov Copper-catalyzed reactions of aziridines with imines have also been reported, providing a diverse range of 2-substituted imidazolidines with good functional group tolerance. nih.govfrontiersin.org

In some cases, the aziridine ring is opened to form an azomethine ylide, which then undergoes a cycloaddition reaction. rsc.org The regioselectivity of the ring-opening and the stereochemistry of the subsequent cyclization are key considerations in these synthetic routes.

Reductive Amination and N-Methylation Strategies

Reductive amination is a powerful and widely used method for the formation of C-N bonds and can be effectively employed in the synthesis of N-substituted imidazolidines. wikipedia.orgyoutube.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of this compound, a plausible strategy would involve the reductive amination of a suitable precursor. For instance, the reaction of glyoxal (B1671930) with methylamine (B109427) could lead to the formation of a di-imine intermediate, which upon reduction and subsequent reaction with furan-2-carboxaldehyde could yield the target molecule.

A classic example of reductive amination in imidazolidine synthesis is the Mignonac reaction, where a ketone reacts with ammonia (B1221849) over a nickel catalyst. wikipedia.org More contemporary methods utilize reducing agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. wikipedia.orgyoutube.com The Eschweiler-Clarke reaction is a specific type of reductive amination used for the methylation of amines to form tertiary amines, a strategy that could be relevant for the N-methylation step in the synthesis of the target compound. wikipedia.org

Urea-Based Synthetic Routes to Imidazolidinones

While the target molecule is an imidazolidine, the synthesis of the closely related imidazolidin-2-ones via urea-based routes is a well-established field that provides valuable insights into the construction of the five-membered ring. nih.govmdpi.com These methods often involve the cyclization of urea (B33335) derivatives.

One approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles to produce 4-substituted imidazolidin-2-ones with excellent regioselectivity. nih.gov Another strategy is the base-catalyzed intramolecular hydroamidation of propargylic ureas, which can yield both imidazolidin-2-ones and imidazol-2-ones depending on the reaction conditions. acs.orgresearchgate.net The use of phosphazene bases like BEMP has been shown to be highly effective in promoting these cyclizations. acs.orgresearchgate.net

Furthermore, imidazolidin-2-ones can be synthesized through the catalytic diamination of unsaturated carbon-carbon bonds using ureas as the nitrogen source. mdpi.com These methods, while leading to an oxidized form of the imidazolidine ring, demonstrate robust strategies for ring formation that could potentially be adapted for the synthesis of this compound by subsequent reduction of the carbonyl group.

Synthetic Approaches for 2-Substituted Furans and their Incorporation

The furan (B31954) moiety is a common heterocyclic structure found in many natural products and pharmaceuticals. psu.eduyoutube.com The synthesis of 2-substituted furans and their subsequent incorporation into larger molecules is a critical aspect of the synthesis of this compound.

A primary method for incorporating the 2-furyl group is through the use of furan-2-carboxaldehyde as a starting material in condensation reactions, as discussed in the cyclocondensation section. rsc.org Alternatively, synthetic strategies can involve the initial construction of a furan ring with the desired substitution pattern.

Several methods exist for the synthesis of multi-substituted furans. One approach involves the use of organosilyl groups as blocking or directing groups to achieve regioselective functionalization of the furan ring. psu.edu For instance, silylation at the 5-position of 2-furoic acid allows for regiosepecific lithiation and subsequent functionalization at the 3-position. psu.edu

Another modular approach involves a trans-carboboration/cyclization/dehydration cascade of propargyl alcohols to form 3-borylated-2,4,5-triarylated furans. nih.govd-nb.info A subsequent Suzuki coupling can then introduce a fourth substituent. While this method produces highly substituted furans, the principles could be adapted for the synthesis of simpler 2-substituted furans.

Classical and Contemporary Furan Synthesis Methods

The formation of the furan ring is a cornerstone of heterocyclic chemistry, with a variety of methods developed over the years. These can be broadly categorized into classical and contemporary approaches.

The Paal-Knorr furan synthesis stands as one of the most significant classical methods, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to yield furans. pharmaguideline.comorganic-chemistry.org The versatility of this method has been enhanced by the development of numerous ways to synthesize the requisite 1,4-dione precursors. organic-chemistry.org Another traditional approach is the Feist-Benary furan synthesis , which utilizes the reaction of α-halo ketones with β-dicarbonyl compounds.

Other classical methods include the production of furan from furfural (B47365) via vapor-phase decarboxylation using palladium on charcoal, or the copper-catalyzed oxidation of 1,3-butadiene. pharmaguideline.com Ring contraction of pyrylium (B1242799) salts when oxidized with aqueous hydrogen peroxide and perchloric acid can also yield 2-acylfurans. pharmaguideline.com

Contemporary methods often employ metal catalysts to achieve high efficiency and substrate tolerance. Gold-catalyzed cycloisomerization of allenyl ketones or diols provides a mild route to substituted furans. organic-chemistry.org Similarly, palladium catalysis has been effectively used in the synthesis of 2,5-disubstituted furans from enyne acetates and for the mild oxidation of alkyl enol ethers containing alcohols to form furan products. organic-chemistry.org Copper-catalyzed cyclization of silyl (B83357) enol ethers with α-diazo-β-ketoesters is another modern technique that produces versatile dihydrofuran derivatives, which can be readily converted to trisubstituted furans. organic-chemistry.org

| Method | Description | Type |

| Paal-Knorr Synthesis | Acid-catalyzed cyclization of 1,4-dicarbonyl compounds. pharmaguideline.comorganic-chemistry.org | Classical |

| Feist-Benary Synthesis | Reaction of α-halo ketones with β-dicarbonyl compounds. pharmaguideline.com | Classical |

| From Furfural | Vapor-phase decarboxylation using a palladium catalyst. pharmaguideline.com | Classical |

| From Pyrylium Salts | Ring contraction through oxidation to form 2-acylfurans. pharmaguideline.com | Classical |

| Gold-Catalyzed Cyclization | Cycloisomerization of allenones or cyclization of diols. organic-chemistry.org | Contemporary |

| Palladium-Catalyzed Synthesis | Efficient synthesis from enyne acetates or alkyl enol ethers. organic-chemistry.org | Contemporary |

| Copper-Catalyzed Cyclization | Reaction of silyl enol ethers with α-diazo compounds. organic-chemistry.org | Contemporary |

Strategies for Furan-Substituted Heterocycle Assembly

The integration of a furan ring into a larger heterocyclic system, such as an imidazolidine, involves specialized synthetic strategies. A primary method for creating 2-substituted imidazolidines is the condensation reaction between a suitable aldehyde and a 1,2-diamine. nih.gov For the target molecule, this compound, this would involve the reaction of 2-furaldehyde with N,N'-dimethylethylenediamine. This condensation typically occurs readily, sometimes at room temperature or with gentle heating, and can be performed with or without a solvent. nih.gov

The development of methods for synthesizing highly functionalized furans is crucial, as these can then be used as building blocks. researchgate.net Cascade reactions, often acid-catalyzed, can be employed to create complex furan derivatives from 2-hydroxy-1,4-diones and various nucleophiles. researchgate.net Transition-metal catalysis also plays a significant role in developing multi-substituted furans that can serve as precursors. researchgate.net For instance, multi-component reactions can assemble densely substituted furan derivatives in a single pot. researchgate.net

Furthermore, cycloaddition reactions represent a powerful tool for constructing furan-containing polycyclic systems. The Diels-Alder reaction between oxazoles and acetylenic dienophiles results in furan formation. pharmaguideline.com More recently, higher-order cycloadditions, such as the [8+2] cycloaddition of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene, have been developed under organocatalytic conditions to produce complex polycyclic structures containing a furan-derived motif. acs.org

Diastereoselective and Enantioselective Synthesis of Chiral Imidazolidine Derivatives

Achieving stereocontrol in the synthesis of chiral imidazolidines is a significant challenge in organic synthesis, particularly for producing non-racemic compounds with specific biological activities. osi.lv The synthesis of chiral, non-racemic amines and their derivatives, including cyclic structures like imidazolidines, often relies on the use of chiral auxiliaries. osi.lv

One of the most effective methods involves the use of Ellman's chiral tert-butanesulfinamide. osi.lv This auxiliary can be reacted with an appropriate precursor to guide the stereochemical outcome of subsequent reactions. For example, the diastereoselective reduction of N-tert-butanesulfinylketimines is a well-established method for producing chiral amines. osi.lv This principle can be extended to the synthesis of chiral imidazolidines.

Chemical Reactivity and Reaction Mechanisms of 1,3 Dimethyl 2 2 Furyl Imidazolidine

Mechanistic Investigations of Oxidation Reactions

While specific mechanistic studies on the oxidation of 1,3-dimethyl-2-(2-furyl)imidazolidine are not extensively detailed in the available literature, the oxidation pathways can be inferred from the known reactivity of its components. The furan (B31954) ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxygenated products. The course of the oxidation is highly dependent on the oxidant used and the reaction conditions.

The imidazolidine (B613845) ring, particularly the C-H bond at the 2-position, is also a potential site for oxidation. This can occur via hydride abstraction, leading to the formation of an imidazolinium cation. The presence of the electron-donating nitrogen atoms of the imidazolidine ring can stabilize the resulting cation, making this a feasible pathway.

Hydride Transfer Processes in Imidazolidine Systems

Imidazolidine derivatives, especially those substituted with an aryl group at the 2-position, can act as effective hydride donors. This reactivity is particularly pronounced in analogous systems like 2-aryl-1,3-dimethyl-benzimidazolines, which are among the most reactive neutral C-H hydride donors known. nih.gov The rates of hydride abstraction from these systems have been studied, and they are known to follow second-order kinetics. nih.gov The nucleophilicity of these hydride donors plays a significant role in the reaction rates, and there is often a poor correlation between the reaction rates and the corresponding hydricities, suggesting that variable intrinsic barriers are involved. nih.gov

Hydride abstraction reactions are powerful tools in organic synthesis for carbon-hydrogen bond functionalization under mild conditions. nsf.gov The stability of the resulting carbocation is a critical factor in the transition state of these reactions. nsf.gov In the case of this compound, hydride abstraction from the C-2 position of the imidazolidine ring would lead to a cation stabilized by both the adjacent nitrogen atoms and the attached furan ring. The steric environment around the C-H bond can also influence the rate of hydride abstraction, with less sterically hindered hydrides being abstracted more readily. chemrxiv.orgnih.govchemrxiv.org

Exploration of Nucleophilic and Electrophilic Pathways

The dual nature of this compound allows for both nucleophilic and electrophilic interactions. The lone pairs on the nitrogen atoms of the imidazolidine ring and the electron-rich nature of the furan ring confer nucleophilic character to the molecule. Conversely, the potential for the furan ring to undergo electrophilic substitution and the imidazolidine ring to form an electrophilic imidazolinium cation highlights its electrophilic potential.

Electrophilic substitution reactions are common for furan and its derivatives. researchgate.netbyjus.com Depending on the reaction conditions, electrophiles can attack the furan ring, typically at the 5-position due to the activating effect of the oxygen atom. The imidazolidine substituent at the 2-position of the furan will also influence the regioselectivity of such reactions.

The imidazolidine moiety itself can exhibit nucleophilic properties. For instance, in the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) (a related compound), the nucleophilic attack of a nitrogen atom of dimethylethylenediamine on a carbonyl group is a key step. nih.gov While direct studies on the nucleophilic attack by the nitrogen atoms of this compound are scarce, their basicity and the potential for them to act as nucleophiles in various reactions is an important aspect of the compound's reactivity.

Cycloaddition Reactivity of Furan-Containing Heterocycles

The furan ring in this compound can participate in cycloaddition reactions, serving as a diene in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Reactions and Aromaticity Considerations

The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. nih.gov However, the aromatic character of the furan ring means that it is less reactive as a diene compared to non-aromatic dienes. The reaction often requires high temperatures or the use of Lewis acid catalysts to proceed efficiently. nih.gov A significant feature of the Diels-Alder reaction with furans is its reversibility, known as the retro-Diels-Alder reaction, which is driven by the restoration of the aromatic furan ring. rsc.org

The reaction of a furan derivative with a dienophile, such as a maleimide, leads to the formation of endo and exo diastereomers. rsc.orgnih.gov The endo adduct is typically the kinetically favored product, while the exo adduct is thermodynamically more stable. nih.gov The ratio of these diastereomers is influenced by the substituents on both the furan and the dienophile, as well as the reaction temperature. rsc.org The electronic nature of the substituents on the furan ring plays a crucial role; electron-withdrawing groups on the furan can favor the formation of the endo adduct. rsc.org In the context of this compound, the electronic effect of the imidazolidine ring on the furan's reactivity as a diene would be a key consideration. Intramolecular Diels-Alder reactions of furan derivatives are also a versatile method for the synthesis of complex fused ring systems. thieme-connect.dethieme-connect.de

1,3-Dipolar Cycloaddition Dynamics

1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgslideshare.netyoutube.com In these reactions, a 1,3-dipole reacts with a dipolarophile. The furan ring in this compound can potentially act as a dipolarophile, reacting with various 1,3-dipoles such as azides, nitrones, or carbonyl ylides. wikipedia.orgslideshare.net The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory, which considers the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reactants. wikipedia.org

The reaction of a 1,3-dipole with the furan ring would lead to the formation of a bicyclic adduct. The feasibility and outcome of such a reaction would depend on the specific 1,3-dipole used and the reaction conditions. In some cases, cycloaddition reactions involving guanidines (which share some structural similarities with the imidazolidine part) as dipolarophiles have been studied, although they are not common. nih.gov Photoinducible 1,3-dipolar cycloadditions have also been developed for the modification of molecules containing specific functional groups like tetrazoles. nih.gov

Electronic and Steric Influence on Reaction Outcomes

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. The two methyl groups on the nitrogen atoms of the imidazolidine ring introduce steric bulk, which can hinder the approach of reactants to the imidazolidine ring and the adjacent furan ring. nih.govresearchgate.netresearchgate.net This steric hindrance can affect the rates and regioselectivity of reactions. For instance, in sterically hindered systems, nucleophilic attack at a crowded center may be disfavored, and alternative reaction pathways, such as elimination, might be observed. researchgate.net

The electronic effects of the 2-furyl group and the 1,3-dimethylimidazolidine (B15366825) ring are also critical. The furan ring is an electron-rich aromatic system, and the imidazolidine ring, with its two nitrogen atoms, is an electron-donating group. These electronic properties influence the nucleophilicity and basicity of the molecule and the reactivity of the furan ring in electrophilic substitution and cycloaddition reactions. The electron-donating nature of the imidazolidine substituent would be expected to activate the furan ring towards electrophilic attack and influence the HOMO-LUMO energy gap, which is a key factor in cycloaddition reactions. nih.gov

Interactive Data Table: General Reactivity of Constituent Moieties

| Heterocyclic Moiety | Key Reactive Sites | Common Reaction Types | Influencing Factors |

| Furan | C2, C5 positions, Diene system | Electrophilic Substitution, Diels-Alder, 1,3-Dipolar Cycloaddition, Oxidation | Aromaticity, Substituent electronic effects, Reaction temperature, Catalysts |

| Imidazolidine | C2-H bond, Nitrogen lone pairs | Hydride Transfer, Nucleophilic Addition, Oxidation | N-substituents (steric and electronic), Stability of resulting cation |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1,3-Dimethyl-2-(2-furyl)imidazolidine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to assign all proton and carbon signals and to elucidate the spatial relationships between different parts of the molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the furan (B31954) ring, the imidazolidine (B613845) ring, and the methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the furan ring typically appear in the aromatic region of the spectrum. The proton at position 5' of the furan ring (H-5') is expected to be the most deshielded due to the electronegativity of the adjacent oxygen atom. The protons at positions 3' and 4' (H-3' and H-4') would resonate at slightly lower chemical shifts. The coupling constants between the furan protons (J-values) are characteristic and help in their definitive assignment.

The imidazolidine ring protons at positions 4 and 5 (-CH₂CH₂-) are expected to show complex splitting patterns due to their diastereotopic nature. The proton at position 2 (H-2), being a methine proton situated between two nitrogen atoms and adjacent to the furan ring, would appear as a distinct singlet. The two methyl groups attached to the nitrogen atoms (N-CH₃) are expected to give a sharp singlet, unless there is restricted rotation around the N-C bond, which could lead to separate signals.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the furan ring are expected to resonate in the downfield region, with the carbon attached to the oxygen (C-2' and C-5') appearing at the lowest field. The methine carbon at position 2 of the imidazolidine ring (C-2) is also expected at a relatively low field due to the two adjacent nitrogen atoms. The methylene (B1212753) carbons of the imidazolidine ring (C-4 and C-5) and the carbons of the N-methyl groups would appear at higher fields.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5' (Furan) | 7.3 - 7.5 | dd | J = 1.8, 0.8 |

| H-3' (Furan) | 6.3 - 6.4 | dd | J = 3.2, 0.8 |

| H-4' (Furan) | 6.2 - 6.3 | dd | J = 3.2, 1.8 |

| H-2 (Imidazolidine) | 4.5 - 4.7 | s | - |

| H-4, H-5 (Imidazolidine) | 2.8 - 3.2 | m | - |

| N-CH₃ | 2.2 - 2.4 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2' (Furan) | 150 - 155 |

| C-5' (Furan) | 142 - 145 |

| C-3' (Furan) | 110 - 112 |

| C-4' (Furan) | 105 - 108 |

| C-2 (Imidazolidine) | 85 - 90 |

| C-4, C-5 (Imidazolidine) | 48 - 52 |

| N-CH₃ | 35 - 40 |

Two-Dimensional NMR Methodologies (e.g., HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the complex NMR spectra of this compound and for determining its three-dimensional structure in solution.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy is used to correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting the different structural fragments of the molecule. For instance, HMBC correlations would be expected between the H-2 proton and the carbons of the furan ring (C-2' and C-3'), as well as the N-methyl carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. NOESY correlations are observed between protons that are close to each other in space, regardless of whether they are directly bonded. This technique is invaluable for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY can be used to establish the relative orientation of the furan ring with respect to the imidazolidine ring.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The furan ring would give rise to several characteristic bands, including C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and the C-O-C stretching of the furan ring, which typically appears around 1000-1200 cm⁻¹. The imidazolidine ring would be characterized by C-H stretching vibrations of the methylene and methyl groups in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations are expected in the 1100-1300 cm⁻¹ range. The absence of a C=O stretching band (typically around 1700 cm⁻¹) would confirm that the imidazolidine ring is not oxidized.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3100 | C-H stretch | Furan ring |

| 2800 - 3000 | C-H stretch | Imidazolidine ring, Methyl groups |

| 1500 - 1600 | C=C stretch | Furan ring |

| 1100 - 1300 | C-N stretch | Imidazolidine ring |

| 1000 - 1200 | C-O-C stretch | Furan ring |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound is expected to involve the cleavage of the bonds within the imidazolidine and furan rings. Common fragmentation pathways for imidazolidine derivatives include the loss of the substituents on the nitrogen atoms and the cleavage of the ring itself. The furan ring can undergo fragmentation to produce characteristic ions. The predicted monoisotopic mass of this compound (C₉H₁₄N₂O) is approximately 166.11 Da. uni.lu

Electronic Spectroscopy (UV-Vis) and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the furan ring and the non-bonding electrons on the nitrogen and oxygen atoms. The furan ring, being an aromatic heterocycle, is expected to exhibit absorption maxima in the UV region. The exact position of the absorption bands can be influenced by the substitution on the furan ring and the solvent used for the analysis. The imidazolidine part of the molecule itself does not have a strong chromophore in the near-UV or visible region. Therefore, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the 2-furyl group.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the reaction mechanisms involving imidazolidine (B613845) derivatives.

DFT calculations are crucial for identifying transition states and calculating the activation energies of chemical reactions. This information helps in understanding the feasibility and kinetics of a reaction pathway. For instance, in the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) (a related compound), DFT studies have shown that in the absence of a catalyst like water, the activation barriers for the two ammonia (B1221849) removal steps are significantly high, around 50 kcal/mol. researchgate.netnih.gov However, when water is introduced, it acts as a proton exchange bridge, facilitating proton migration and considerably lowering the activation barriers to approximately 30 kcal/mol. researchgate.netnih.gov This demonstrates the strong catalytic effect of water in this type of reaction. nih.gov

These computational studies can predict the most likely reaction pathways by comparing the activation energies of different possible routes. For example, in the synthesis of 1,3-dimethyl-2-imidazolidinone, three potential side reactions were found to have higher activation barriers than the main reaction, even with water catalysis, due to strong steric hindrance. nih.gov

| Reaction Step | Activation Energy (without water) | Activation Energy (with water) |

| First ammonia removal | ~50 kcal/mol | ~30 kcal/mol |

| Second ammonia removal | ~50 kcal/mol | ~30 kcal/mol |

Table 1: Activation Energies for the Synthesis of 1,3-Dimethyl-2-imidazolidinone researchgate.netnih.gov

The solvent can play a critical role in a chemical reaction, not just as a medium but also as an active participant. DFT studies can model the effect of solvents on reaction pathways. In the synthesis of 1,3-dimethyl-2-imidazolidinone, water serves as both a solvent and a catalyst. researchgate.netnih.gov The calculations revealed that the spatial arrangement of the reactants makes direct proton transfer difficult. Water molecules facilitate this process by forming a bridge, which shortens the distance for proton migration and lowers the energy barrier. nih.gov This highlights the importance of including solvent effects in computational models to obtain accurate predictions of reaction kinetics and mechanisms. researchgate.netnih.gov

Electronic Structure and Properties via Quantum Chemical Methods

Quantum chemical methods are employed to calculate the electronic structure and properties of molecules, providing deep insights into their reactivity and behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO is the orbital that is most likely to donate electrons in a reaction, representing the nucleophilic nature of a molecule. libretexts.orgyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the electrophilic nature of the molecule. libretexts.orgyoutube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. researchgate.net For a molecule like 1,3-dimethyl-2-(2-furyl)imidazolidine, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. For example, in related heterocyclic compounds, the LUMO is often located on the ring system. researchgate.net

For instance, in similar heterocyclic systems, NBO analysis has been used to identify intramolecular charge transfer, which stabilizes the molecule. sphinxsai.commalayajournal.org The analysis of atomic charges can reveal the most electropositive and electronegative sites in the molecule, which are often the reactive centers. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its properties and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different spatial arrangements of a molecule and their dynamic behavior.

Conformational analysis of cyclic compounds like imidazolidine derivatives helps to determine the most stable conformations and the energy barriers between them. nih.govresearchgate.net For example, studies on related five-membered heterocyclic rings have used NMR data and computational methods to estimate the degree of puckering in the ring. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govnih.govresearchgate.netajchem-a.complos.org These simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.govresearchgate.netajchem-a.com By simulating the motion of atoms over a period of time, MD can be used to study the stability of different conformations and the pathways of conformational changes. nih.gov

Spectroscopic Property Prediction and Theoretical Spectra Generation

Computational chemistry provides a powerful lens for investigating the molecular properties of "this compound" from a theoretical standpoint. By employing sophisticated quantum mechanical models, it is possible to predict and analyze its spectroscopic characteristics, offering deep insights that complement and help interpret experimental data. The primary methods utilized for these predictions are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state phenomena.

Detailed research into the spectroscopic properties of "this compound" through computational means allows for the generation of theoretical spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. These theoretical models are invaluable for assigning experimental signals and understanding the electronic and vibrational nature of the molecule.

For instance, studies on furan (B31954) and its derivatives have successfully employed DFT methods, such as B3LYP with a cc-pVTZ basis set, to compute molecular geometries, vibrational frequencies, and NMR chemical shifts. globalresearchonline.net The Gauge-Invariant Atomic Orbital (GIAO) method is a common and reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts. globalresearchonline.net Similarly, TD-DFT calculations are the standard for predicting electronic absorption spectra, providing information on excitation energies and oscillator strengths that determine the position and intensity of UV-Vis absorption bands. globalresearchonline.net

While specific published data for "this compound" is not available, the established methodologies allow for a clear projection of the expected results. The computational analysis would involve optimizing the molecule's 3D geometry and then performing frequency, NMR, and TD-DFT calculations.

Predicted NMR Spectroscopic Data

Theoretical NMR spectra are generated by calculating the isotropic shielding constants for each nucleus and then referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts are crucial for assigning signals in experimentally obtained ¹H and ¹³C NMR spectra. For "this compound," calculations would provide distinct values for the protons and carbons of the imidazolidine ring, the N-methyl groups, and the furan moiety. Discrepancies between predicted and experimental values can often be attributed to solvent effects and the specific level of theory used. globalresearchonline.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazolidine CH | Value | Value |

| Imidazolidine CH₂ | Value | Value |

| N-CH₃ | Value | Value |

| Furan C-H (α to O) | Value | Value |

| Furan C-H (β to O) | Value | Value |

| Furan C-O | N/A | Value |

| Furan C-C (α to O) | N/A | Value |

| Furan C-C (β to O) | N/A | Value |

| (Note: Values are placeholders representing typical data that would be generated from GIAO-DFT calculations.) |

Predicted Vibrational Spectra (IR and Raman)

Theoretical vibrational analysis computes the harmonic frequencies corresponding to the fundamental modes of molecular vibration. These frequencies, along with their calculated IR intensities and Raman activities, allow for the construction of theoretical IR and Raman spectra. globalresearchonline.net Each calculated frequency corresponds to specific atomic motions, such as stretching, bending, and torsional vibrations. For "this compound," characteristic peaks would include C-H stretching of the alkyl and aromatic groups, C-N stretching of the imidazolidine ring, and various vibrations of the furan ring.

Interactive Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| Furan C-H Stretch | Value | Value | Value |

| Aliphatic C-H Stretch | Value | Value | Value |

| C=C Stretch (Furan) | Value | Value | Value |

| C-N Stretch | Value | Value | Value |

| C-O-C Stretch (Furan) | Value | Value | Value |

| CH₂ Bend | Value | Value | Value |

| (Note: Values are placeholders representing typical data that would be generated from DFT frequency calculations.) |

Predicted UV-Vis Spectrum

The theoretical UV-Vis spectrum is obtained through TD-DFT calculations, which predict the electronic transitions between molecular orbitals. The output includes the maximum absorption wavelength (λmax), the energy of the transition, and the oscillator strength, which relates to the intensity of the absorption. For molecules containing chromophores like the furan ring, these calculations can identify the nature of the electronic transitions, such as π→π* transitions. globalresearchonline.net The predicted spectrum for "this compound" would likely show absorptions in the UV region characteristic of the substituted furan system.

Interactive Table 3: Predicted Electronic Transitions and UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | Value | Value | HOMO → LUMO |

| S₀ → S₂ | Value | Value | HOMO-1 → LUMO |

| S₀ → S₃ | Value | Value | HOMO → LUMO+1 |

| (Note: Values are placeholders representing typical data that would be generated from TD-DFT calculations.) |

These computational approaches provide a foundational understanding of the spectroscopic behavior of "this compound," guiding the interpretation of experimental results and enabling a deeper correlation between its structure and properties.

Research Applications and Catalytic Roles

Organocatalysis and Asymmetric Induction in Organic Transformations

The rise of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has provided a sustainable and metal-free alternative to traditional catalysis. Within this field, imidazolidine (B613845) derivatives have emerged as a highly effective class of catalysts.

Chiral imidazolidinone catalysts, famously developed and popularized by David MacMillan, function through a distinct mechanism known as iminium ion catalysis. core.ac.uknobelprize.orgwikipedia.org These catalysts react with α,β-unsaturated aldehydes to reversibly form a chiral iminium ion. core.ac.ukcaltech.edu This process lowers the energy of the substrate's Lowest Unoccupied Molecular Orbital (LUMO), activating it for nucleophilic attack. nobelprize.orgjk-sci.com

The structure of the imidazolidinone catalyst is crucial for its function. Derived from natural amino acids like phenylalanine, these catalysts possess a defined stereochemistry. researchgate.net The bulky substituents on the imidazolidinone framework effectively shield one face of the activated iminium ion, leaving the other face exposed for the nucleophile to attack. princeton.edu This steric hindrance directs the incoming reactant, leading to the preferential formation of one enantiomer of the product. The presence of the 2-(2-furyl) group in 1,3-Dimethyl-2-(2-furyl)imidazolidine can influence the electronic properties and steric environment of the catalytic pocket, potentially modulating reactivity and selectivity. nih.gov

The utility of imidazolidinone organocatalysts is demonstrated in a wide array of enantioselective transformations, consistently affording products with high yields and excellent enantioselectivity. princeton.educhemscene.com

One of the benchmark transformations for these catalysts is the Diels-Alder reaction . researchgate.net For instance, the reaction between various α,β-unsaturated aldehydes and dienes proceeds with high efficiency and stereocontrol. sigmaaldrich.com Computational studies have shown that the reaction proceeds through an asynchronous mechanism where the attack of the diene on the β-carbon of the iminium ion is the rate-limiting step. princeton.edu The enantioselectivity is attributed to π-π interactions between the dienophile's π-system and the catalyst's phenyl group. princeton.edu

Another significant application is the Friedel-Crafts alkylation of electron-rich heterocycles like pyrroles and indoles with α,β-unsaturated aldehydes. sigmaaldrich.comprinceton.edu This organocatalytic approach successfully directs the nucleophilic heteroaromatics to a 1,4-addition pathway, a manifold that is often difficult to achieve with traditional Lewis acid catalysis due to competing 1,2-carbonyl addition. princeton.edu The catalyst's framework sterically disfavors 1,2-addition, enabling high yields and enantioselectivities for the conjugate addition product. princeton.edu

Other key reactions enabled by this catalytic system include 1,3-dipolar cycloadditions, Michael additions, epoxidations, and cascade reactions, all of which benefit from the predictable stereochemical control exerted by the chiral imidazolidinone scaffold. jk-sci.comprinceton.edusigmaaldrich.com

| Reaction Type | Aldehyde Substrate | Nucleophile/Diene | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Diels-Alder | Cinnamaldehyde | Cyclopentadiene | Benzyl Imidazolidinone | - | 93 (exo) | jk-sci.com |

| Diels-Alder | Furyl-acrolein | Cyclopentadiene | Imidazolidinone | >75 | >90 (endo) | nih.gov |

| Friedel-Crafts | Cinnamaldehyde | N-Methyl Pyrrole | Benzyl Imidazolidinone | 87 | 93 | princeton.edu |

| Friedel-Crafts | Crotonaldehyde | N-Methyl Pyrrole | Benzyl Imidazolidinone | 83 | 98 | princeton.edu |

| Friedel-Crafts | (E)-3-(4-Nitrophenyl)acrylaldehyde | Indole | Supported Imidazolidinone | - | 93 | thieme-connect.com |

Role as Precursors in Complex Chemical Synthesis

Beyond their direct role in catalysis, imidazolidine derivatives serve as versatile building blocks for more complex molecular architectures, finding use in the synthesis of both bioactive compounds and advanced materials.

The imidazolidine core is a prevalent structural motif in numerous natural alkaloids and synthetic molecules with significant biological activity. rsc.org Compounds such as (−)-chaetominine and fumiquinazolines contain this heterocyclic framework. rsc.org Consequently, synthetic methods that construct or utilize imidazolidine derivatives are highly valuable in medicinal chemistry and drug discovery. The imidazolidine ring can act as a stable intermediate that is later cleaved or can be an integral part of the final bioactive structure. rsc.org For example, they have been employed as intermediates in the synthesis of peptide analogues, where the ring is efficiently cleaved under acidic conditions. rsc.org The diverse substitution patterns possible on the imidazolidine ring allow for the creation of libraries of compounds for screening against various biological targets, including those with potential antipyretic, fungicidal, and antiparasitic properties. rsc.org

The application of imidazolidine derivatives extends into materials science, primarily through their role as precursors to N-Heterocyclic Carbenes (NHCs). rsc.orgresearchgate.net NHCs are a class of stable carbenes that are widely used as ligands in transition metal catalysis and as organocatalysts themselves. beilstein-journals.orgrsc.org

Imidazolidines, as saturated precursors, can be oxidized to the corresponding imidazolinium salts. researchgate.net These salts are then readily deprotonated to generate the desired NHC. beilstein-journals.org This synthetic route offers a stable and often non-polar intermediate (the imidazolidine) that can be functionalized before being converted to the final carbene precursor. researchgate.net This strategy allows for the synthesis of a wide variety of NHCs with tailored electronic and steric properties, which are crucial for their performance in applications like olefin metathesis and cross-coupling reactions used in polymer synthesis. researchgate.netrsc.org

Mechanistic Studies in Heterogeneous and Homogeneous Catalysis

Understanding the precise mechanism by which imidazolidine-based catalysts operate is essential for optimizing existing reactions and designing new ones. Both homogeneous and heterogeneous catalytic systems involving these compounds have been investigated through experimental and computational methods.

In homogeneous catalysis , where the catalyst and reactants are in the same phase, mechanistic studies have focused on the dynamics of iminium ion formation and reaction. core.ac.uknobelprize.org Kinetic studies have highlighted the critical role of an acid co-catalyst, which facilitates the formation of the reactive iminium ion intermediate. core.ac.ukcaltech.edu The choice of acid and the presence of trace amounts of water can significantly impact reaction rates and selectivities. core.ac.ukprinceton.edu Computational studies using Density Functional Theory (DFT) have been instrumental in rationalizing the observed stereoselectivities. nih.govrsc.org These models confirm that the catalyst controls the geometry of the iminium ion, forcing it to adopt a specific conformation that exposes one face to nucleophilic attack while shielding the other. princeton.eduprinceton.edu Recent investigations have also explored the potential role of different geometric isomers of the iminium ion, such as (E,Z) and (Z,Z) configurations, which could be stabilized under certain conditions and participate in the catalytic cycle. rsc.org

For heterogeneous catalysis , research has involved immobilizing imidazolidinone catalysts on solid supports like polystyrene or magnetic nanoparticles. thieme-connect.comfu-berlin.de This approach facilitates catalyst recovery and reuse, a key advantage for industrial applications. Mechanistic studies in these systems compare the activity and selectivity of the supported catalysts to their homogeneous counterparts. While some loss of activity can occur upon immobilization, these heterogeneous catalysts have shown excellent turnover rates and have been successfully reused for multiple cycles in reactions like the Friedel-Crafts alkylation of indoles. thieme-connect.comfu-berlin.de The mechanism is believed to mirror the homogeneous pathway, with the solid support providing a stable platform without fundamentally altering the iminium ion activation mode.

Exploration of this compound in Organic Electronic and Optoelectronic Devices Lacking

Intensive research into novel materials forms the backbone of advancements in organic electronics and optoelectronics. While a vast array of heterocyclic compounds are being explored for their potential in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs), a thorough review of available scientific literature and chemical databases indicates a significant gap in the exploration of This compound for these applications.

Currently, there are no specific research findings or established data detailing the application or performance of this compound within the field of organic electronic and optoelectronic devices. Searches for its electronic properties, such as charge carrier mobility, energy levels (HOMO/LUMO), and photophysical characteristics, which are crucial for assessing its suitability for such applications, have not yielded any specific results.

It is important to distinguish this compound from a similarly named chemical, 1,3-Dimethyl-2-imidazolidinone (B1670677) (DMI). The latter has been documented as a polar aprotic solvent and additive in the fabrication of perovskite solar cells, where it can influence film quality and device performance. However, this application is related to its properties as a solvent and processing aid, not as an active electronic material.

While the broader class of furan-containing organic molecules is of interest in organic electronics due to the electron-rich nature of the furan (B31954) ring, and some imidazole (B134444) derivatives have been investigated for their electronic properties, this specific compound, this compound, remains uncharacterized in this context. The synthesis of related structures, such as 2-(2-Furyl)- and 2-(2-Thienyl)-1-methylphenanthro[9,10-d]imidazoles, has been reported with some analysis of their electronic transitions, but this does not provide direct insight into the properties of the imidazolidine derivative .

Consequently, there are no available data tables on its performance in electronic or optoelectronic devices to present. The scientific community has yet to publish research on the synthesis, characterization, and integration of this compound into such technologies. This highlights a potential area for future investigation, where the unique combination of the furan and imidazolidine moieties might yield interesting and potentially useful electronic properties.

Structure Reactivity and Structure Property Relationship Investigations

Elucidation of Substituent Effects on Chemical Behavior

While specific studies detailing the substituent effects on the chemical behavior of 1,3-Dimethyl-2-(2-furyl)imidazolidine are not extensively documented in publicly available literature, general principles of organic chemistry allow for informed hypotheses. The reactivity of the imidazolidine (B613845) ring and the attached furyl group are mutually influenced by their electronic properties.

For instance, in reactions involving the furan (B31954) ring, the imidazolidine moiety at the 2-position can act as a directing group. Conversely, the electronic nature of the furyl group can modulate the reactivity of the aminal linkage within the imidazolidine ring, potentially affecting its stability towards hydrolysis. The stability of related aminals is known to be sensitive to the electronic nature of the substituents at the 2-position.

To illustrate how such effects might be quantified, the following table presents hypothetical data on the relative rates of a sample reaction (e.g., hydrolysis) for a series of 2-substituted-1,3-dimethylimidazolidines.

| Substituent at C2 | Electronic Nature | Relative Rate of Hydrolysis (krel) |

|---|---|---|

| 2-Furyl | π-excessive, electron-rich | (Hypothetical Value: 1.2) |

| Phenyl | Aromatic | (Hypothetical Value: 1.0) |

| 4-Nitrophenyl | Electron-withdrawing | (Hypothetical Value: 3.5) |

| 4-Methoxyphenyl | Electron-donating | (Hypothetical Value: 0.7) |

Stereochemical Control and Its Impact on Synthetic Outcomes

The stereochemistry of this compound and its derivatives plays a pivotal role in determining the outcome of synthetic transformations. The imidazolidine ring is not planar and can exist in different conformations. The substituents on the nitrogen atoms and the 2-position can adopt specific spatial arrangements, leading to the possibility of diastereomers and enantiomers if other chiral centers are present.

While specific studies on the stereochemical control in reactions involving this compound are scarce, research on related chiral imidazolidines has demonstrated their utility as chiral auxiliaries and ligands in asymmetric synthesis. The predictable facial selectivity imposed by the chiral imidazolidine scaffold can lead to high diastereoselectivity or enantioselectivity in reactions at a prochiral center.

For example, in a hypothetical metal-catalyzed addition to an aldehyde, where a derivative of this compound is used as a chiral ligand, the stereochemical outcome could be significantly influenced by the conformation of the imidazolidine ring and the steric bulk of the furyl group.

The following interactive table illustrates potential outcomes in a hypothetical asymmetric reaction.

| Chiral Ligand Derived From | Reaction Type | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| (R,R)-1,2-Diamino-1,2-diphenylethane | Asymmetric Aldol Addition | >95 | >98 |

| (S,S)-1,2-Diaminocyclohexane | Asymmetric Diels-Alder | >90 | 95 |

| Hypothetical Chiral this compound derivative | Asymmetric Hydrogenation | (Predicted: >90) | (Predicted: >90) |

Correlation of Molecular Structure with Electronic Properties

The electronic properties of this compound are a direct consequence of its molecular structure. The interaction between the saturated imidazolidine ring and the aromatic furyl substituent gives rise to a unique electronic distribution. Computational chemistry provides powerful tools to investigate these properties.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine key electronic descriptors. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity and kinetic stability.

The furyl group, being a π-rich system, is expected to contribute significantly to the HOMO, making this region of the molecule susceptible to electrophilic attack. The nitrogen atoms of the imidazolidine ring, with their lone pairs of electrons, also influence the electronic landscape.

A hypothetical table of calculated electronic properties for this compound and related compounds is presented below.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| This compound | (Calc. -5.8) | (Calc. 1.2) | (Calc. 7.0) | (Calc. 2.1) |

| 1,3-Dimethyl-2-phenylimidazolidine | (Calc. -6.1) | (Calc. 0.9) | (Calc. 7.0) | (Calc. 1.9) |

| 1,3-Dimethylimidazolidine (B15366825) | (Calc. -5.5) | (Calc. 2.0) | (Calc. 7.5) | (Calc. 1.5) |

Development of Predictive Models for Chemical Phenomena

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are invaluable in modern chemistry for forecasting the biological activity or physical properties of compounds. For a class of compounds like substituted imidazolidines, these models can correlate structural or electronic descriptors with observed phenomena.

Although no specific predictive models for this compound have been reported in the literature, the framework for developing such models is well-established. A typical QSAR/QSPR study would involve synthesizing a library of related compounds with variations in the substituents on the furan and/or imidazolidine rings. Their properties (e.g., reaction rates, binding affinities) would be measured experimentally.

Subsequently, a range of molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that links the descriptors to the observed property.

An example of a hypothetical QSPR equation for predicting a property (e.g., logP) of 2-substituted-1,3-dimethylimidazolidines might look like:

logP = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) + c₃*(HOMO energy)

The coefficients (c₀, c₁, c₂, c₃) would be determined by fitting the experimental data. Such a model, once validated, could be used to predict the properties of new, unsynthesized derivatives, thereby guiding further research and development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dimethyl-2-(2-furyl)imidazolidine, and how are key intermediates characterized?

- Methodological Answer : The compound can be synthesized via lithiation of 1,3-dimethyl-2-(2-furyl)imidazoline using butyllithium, followed by formylation with dimethylformamide (DMF) and subsequent hydrolysis to yield the dialdehyde derivative. Critical intermediates are validated using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm functional groups and structural integrity .

Q. How are physicochemical properties such as log P, pKa, and molar volume determined for this compound, and why are they significant?

- Methodological Answer : Log P (octanol/buffer partition coefficient), pKa, and log MV (molar volume) are calculated experimentally or computationally to assess hydrophobicity, electronic effects, and steric characteristics. These parameters are correlated with biological activity (e.g., receptor binding) using regression models, enabling structure-activity relationship (SAR) predictions .

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound derivatives?

- Methodological Answer : High-resolution NMR (¹H, ¹³C) identifies proton and carbon environments, while IR spectroscopy confirms functional groups (e.g., carbonyl stretches). Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. For example, derivatives synthesized via alkylation or oxidation are characterized using these techniques to ensure purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of imidazolidine derivatives targeting H2-receptors?

- Methodological Answer : SAR analysis involves testing derivatives with varied substituents on guinea-pig isolated atria or rat models to measure chronotropic effects (pD2 values). Hydrophobic (log P), electronic (pKa), and steric (log MV) parameters are statistically correlated with activity using multivariate regression, guiding the design of analogs with enhanced receptor affinity .

Q. What computational methods are applied to predict the reactivity or stability of imidazolidine derivatives?

- Methodological Answer : Density functional theory (DFT) calculations model electronic properties, frontier molecular orbitals, and reaction pathways. For example, arylidenemalononitrile intermediates in imidazolidine synthesis are optimized computationally to predict regioselectivity and stability .

Q. How do polymorphic forms of spiro-conjugated imidazolidines affect their crystallographic and thermodynamic behavior?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) identifies enantiotropic phase transitions and conformational differences between polymorphs. Differential scanning calorimetry (DSC) and Hirshfeld surface analysis quantify thermodynamic stability and intermolecular interactions, critical for pharmaceutical formulation .

Q. What strategies are used to evaluate the cytotoxic potential of imidazolidine derivatives in cancer cell lines?

- Methodological Answer : Derivatives are screened against human cancer cells (e.g., via MTT assays) to measure IC₅₀ values. Structure-activity correlations are established by modifying substituents (e.g., benzyl or methoxyethyl groups) and analyzing cytotoxicity trends using statistical tools like principal component analysis (PCA) .

Q. How can fluorinated analogs of this compound be synthesized, and what are their applications?

- Methodological Answer : Fluorinated benzaldehydes (e.g., 2,3,5,6-tetrafluorobenzaldehyde) are condensed with imidazolidine precursors under basic conditions. These analogs are tested for enhanced bioavailability or receptor selectivity, leveraging fluorine’s electronegativity to modulate electronic and steric properties .

Q. What oxidation methods are effective for converting hydroxymethyl-furyl groups in imidazolidine derivatives to dialdehydes?

- Methodological Answer : Chromium-based oxidants (e.g., CrO₃ in pyridine) or pyridinium dichromate in dichloromethane oxidize hydroxymethyl groups to dialdehydes with yields up to 65–100%. Reaction conditions (solvent, temperature) are optimized via kinetic studies to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.